2-(2-Methoxyphenoxy)ethane-1-sulfonyl chloride
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Overview
Description
2-(2-Methoxyphenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H11ClO4S. It is a sulfonyl chloride derivative, which is commonly used in organic synthesis as a reagent for introducing sulfonyl groups into molecules. This compound is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-Methoxyphenoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
2-(2-Methoxyphenoxy)ethanol+Chlorosulfonic acid→2-(2-Methoxyphenoxy)ethane-1-sulfonyl chloride+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Reduction: It can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Catalysts: Lewis acids such as aluminum chloride can be used to facilitate certain reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonic Acids: Formed by hydrolysis.
Sulfonyl Hydrides: Formed by reduction.
Scientific Research Applications
2-(2-Methoxyphenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of sulfonamide derivatives, which are important in medicinal chemistry.
Biology: Employed in the modification of biomolecules to study their function and interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with sulfonamide functional groups.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)ethane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles. The sulfonyl chloride group is highly reactive, allowing it to form strong covalent bonds with nucleophilic atoms such as nitrogen, oxygen, and sulfur. This reactivity is exploited in the synthesis of sulfonamide derivatives and other functionalized molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenyl)ethane-1-sulfonyl chloride
- 2-Methoxyethane-1-sulfonyl chloride
- 4-Methoxyphenylsulfonyl chloride
Uniqueness
2-(2-Methoxyphenoxy)ethane-1-sulfonyl chloride is unique due to its specific structure, which combines a methoxyphenyl group with an ethane-1-sulfonyl chloride moiety. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C9H11ClO4S |
---|---|
Molecular Weight |
250.70 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO4S/c1-13-8-4-2-3-5-9(8)14-6-7-15(10,11)12/h2-5H,6-7H2,1H3 |
InChI Key |
RIWULCJAJOIPIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCS(=O)(=O)Cl |
Origin of Product |
United States |
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